molecular formula C7H14N2O B11923848 (2S)-N-propylazetidine-2-carboxamide CAS No. 648901-52-4

(2S)-N-propylazetidine-2-carboxamide

Cat. No.: B11923848
CAS No.: 648901-52-4
M. Wt: 142.20 g/mol
InChI Key: KNVGUBLHWBKVBV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-propylazetidine-2-carboxamide is a chiral azetidine derivative with a propyl group attached to the nitrogen atom and a carboxamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-propylazetidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-2-aminobutyric acid with propylamine under dehydrating conditions to form the azetidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-propylazetidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-N-propylazetidine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. Its structural features make it a valuable tool for probing the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-N-propylazetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-methylazetidine-2-carboxamide: Similar structure but with a methyl group instead of a propyl group.

    (2S)-N-ethylazetidine-2-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

    (2S)-N-butylazetidine-2-carboxamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

(2S)-N-propylazetidine-2-carboxamide is unique due to its specific propyl substitution, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

648901-52-4

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(2S)-N-propylazetidine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-2-4-9-7(10)6-3-5-8-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

KNVGUBLHWBKVBV-LURJTMIESA-N

Isomeric SMILES

CCCNC(=O)[C@@H]1CCN1

Canonical SMILES

CCCNC(=O)C1CCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.